4-acetamidooxane-4-carboxylic acid
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Overview
Description
4-Acetamidooxane-4-carboxylic acid is a compound that belongs to the class of oxane carboxylic acids It is characterized by the presence of an acetamido group attached to the oxane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidooxane-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of oxane derivatives with acetamide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidooxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the acetamido group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxane compounds.
Scientific Research Applications
4-Acetamidooxane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-acetamidooxane-4-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
4-Acetamidooxane-4-carboxylic acid can be compared with other oxane carboxylic acids and acetamido derivatives. Similar compounds include:
Oxane-4-carboxylic acid: Lacks the acetamido group, resulting in different chemical properties and reactivity.
4-Acetamidooxane: Lacks the carboxylic acid group, affecting its solubility and interactions with other molecules.
The uniqueness of this compound lies in the combination of the acetamido and carboxylic acid functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1342618-29-4 |
---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-acetamidooxane-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-8(7(11)12)2-4-13-5-3-8/h2-5H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
NVGWRYSICBKPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCOCC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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